

Carbomer 941 versus hydroxypropyl methylcellulose (HPMC) in controlled-release tablets

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Compound of Interest

Compound Name: Carbomer 941

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Carbomer 941 vs. HPMC: A Comparative Guide for Controlled-Release Tablets

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In the development of oral controlled-release drug delivery systems, the choice of a hydrophilic matrix-forming polymer is paramount to achieving the desired therapeutic effect. Among the most widely utilized polymers are **Carbomer 941** and hydroxypropyl methylcellulose (HPMC). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal excipient for their formulation needs.

Executive Summary

Carbomer 941 and HPMC are both high-molecular-weight polymers that form a gel layer upon hydration, which controls the release of the entrapped drug. However, their distinct physicochemical properties lead to significant differences in drug release profiles, mucoadhesive strength, and swelling behavior. Generally, **Carbomer 941** exhibits a slower drug release rate and stronger mucoadhesion compared to HPMC. Conversely, HPMC typically demonstrates a higher swelling capacity, particularly in acidic environments. The synergistic

use of both polymers can also offer a valuable formulation strategy to achieve a desired release profile.^[1]

Performance Comparison: Quantitative Data

The following tables summarize the key performance differences between **Carbomer 941** and HPMC in controlled-release matrix tablets, based on a comparative study using prednisolone as a model drug.^[2]

Table 1: In Vitro Drug Release Profile

Time (hours)	Cumulative Drug Release (%) - HPMC K4M	Cumulative Drug Release (%) - Carbomer 940
1	0	0
2	0	0
3	0	0
4	0	0
5	0	0
6	0	0
7	15	25
8	30	50
9	50	75
10	70	100
11	85	100
12	100	100

Data adapted from a study by Nguyen et al. (2020), where formulations contained 35% of the respective polymer.^[2]

As the data indicates, the formulation with Carbomer 940 completed drug release in 10 hours, whereas the HPMC formulation provided a more extended release over 12 hours.^[2] Increasing

the concentration of Carbomer in a matrix tablet generally leads to a decrease in the drug release rate.^[1]

Table 2: Mucoadhesive Properties

Polymer	Mucoadhesion Residence Time (minutes)
HPMC K4M	> 600
Carbomer 940	~350

Data adapted from a study by Nguyen et al. (2020).

While both polymers exhibit excellent mucoadhesive properties, the HPMC-based formulation demonstrated a significantly longer residence time on the mucosal surface compared to the Carbomer-based formulation in this particular study. However, it is widely recognized that Carbomers generally possess superior mucoadhesive strength due to the formation of strong hydrogen bonds with the mucin layer.

Table 3: Swelling Index

Medium	Swelling Index (%) - HPMC K4M	Swelling Index (%) - Carbomer 940
pH 1.2	~170	~20
pH 4.6	~210	~40

Data adapted from a study by Nguyen et al. (2020).

The swelling behavior of these two polymers is markedly different. HPMC exhibited substantial swelling in both acidic environments, while Carbomer's swelling was significantly lower. This difference is attributed to the pH-dependent nature of Carbomer, which remains un-ionized and less swellable at low pH.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Drug Release Study

The drug release rate from the tablets is determined using a USP Dissolution Apparatus II (Paddle Method).

- Dissolution Medium: 900 ml of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a change to a phosphate buffer (pH 6.8) for the remainder of the study.
- Apparatus: USP Dissolution Testing Apparatus II (Paddle type).
- Temperature: Maintained at $37 \pm 0.5^{\circ}\text{C}$.
- Paddle Speed: 100 rpm.
- Sampling: At predetermined time intervals (e.g., 2, 4, 8, and 12 hours), a specific volume of the dissolution medium is withdrawn for analysis. An equal volume of fresh, pre-warmed medium is replaced to maintain a constant volume.
- Analysis: The withdrawn samples are filtered and analyzed for drug content using a suitable analytical method, such as UV-Vis spectrophotometry at the drug's maximum wavelength.
- Data Calculation: The cumulative percentage of drug released is calculated at each time point.

Mucoadhesive Strength Determination

The mucoadhesive strength is a measure of the force required to detach the tablet from a mucosal surface.

- Tissue Preparation: A section of animal mucosal tissue (e.g., porcine buccal mucosa) is obtained and equilibrated in a simulated physiological fluid (e.g., Tyrode's solution) at 37°C .
- Apparatus: A texture analyzer or a modified two-arm balance can be used.
- Procedure:
 - The tablet is attached to the upper probe or pan of the apparatus.

- The mucosal tissue is secured on a platform below the probe.
- The tablet is brought into contact with the mucosal surface with a defined force for a specific duration to allow for mucoadhesion to occur.
- The probe is then moved upwards at a constant speed until the tablet detaches from the mucosa.
- Measurement: The force required to detach the tablet is recorded as the mucoadhesive strength.

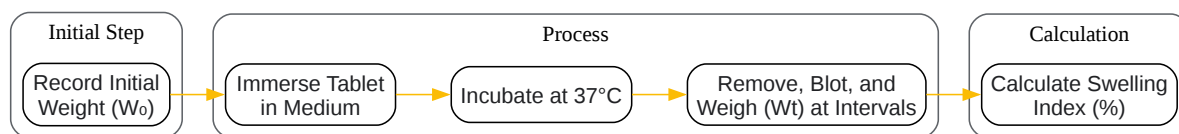
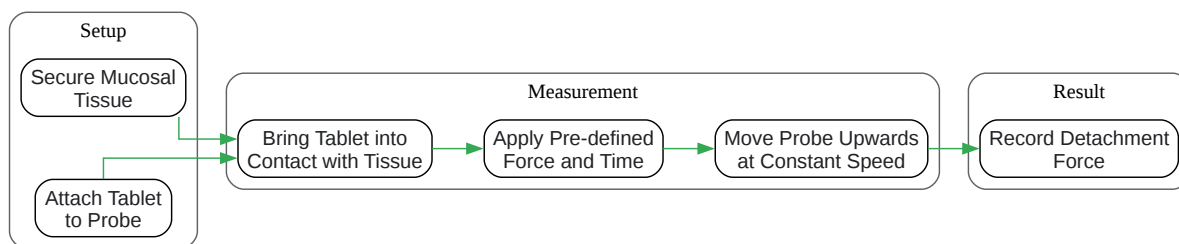
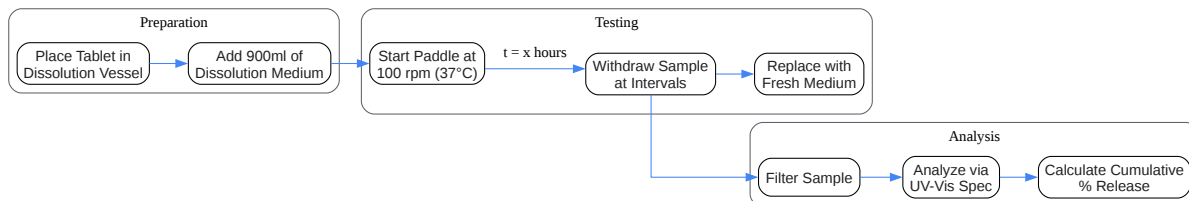
Swelling Index Determination

The swelling index measures the ability of the polymer to absorb water and swell.

- Initial Weight: The initial weight of the tablet (W_0) is recorded.
- Immersion: The tablet is placed in a petri dish containing a suitable medium (e.g., phosphate buffer pH 6.8).
- Incubation: The petri dish is incubated at a constant temperature (e.g., 37°C).
- Weight Measurement: At regular intervals, the tablet is removed from the medium, excess surface water is carefully blotted with filter paper, and the swollen weight (W_t) is recorded.
- Calculation: The swelling index is calculated using the following formula: Swelling Index (%)
$$= [(W_t - W_0) / W_0] \times 100$$

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key tests.



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References

- 1. researchgate.net [researchgate.net]
- 2. The relationship between mucoadhesive polymers and surface coating in tablets for the controlled colonic delivery of a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
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